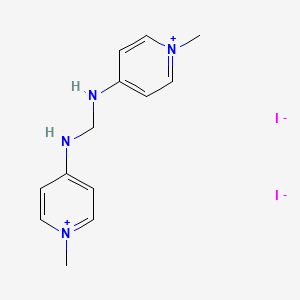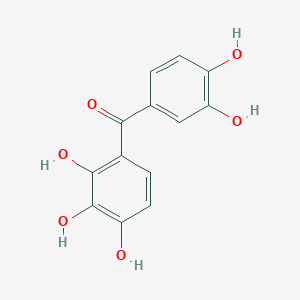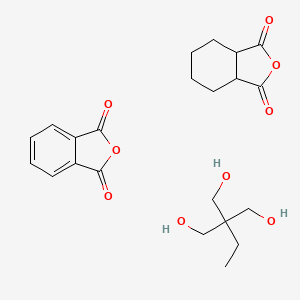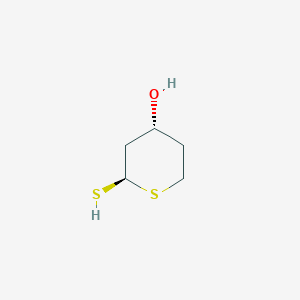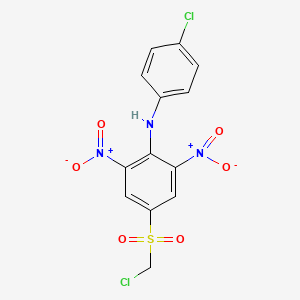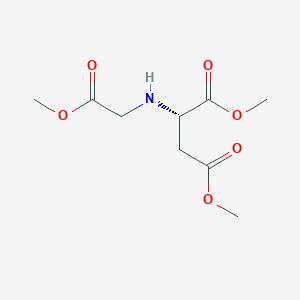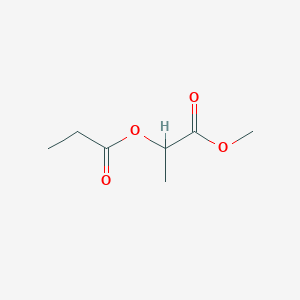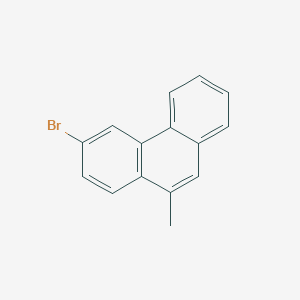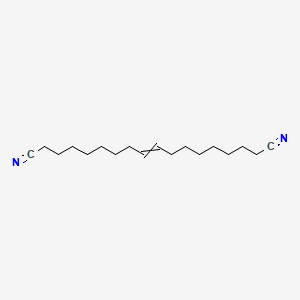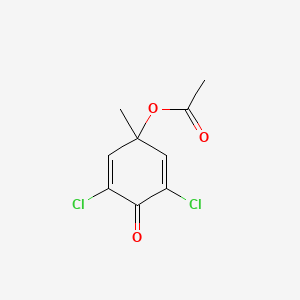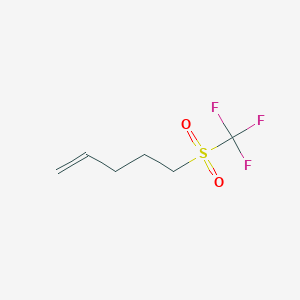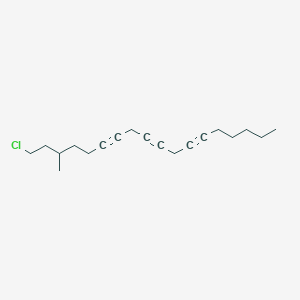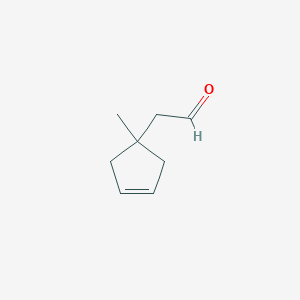
(1-Methylcyclopent-3-en-1-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylcyclopent-3-en-1-yl)acetaldehyde: is an organic compound with the molecular formula C8H12O. It is a derivative of cyclopentene, featuring a methyl group at the first position and an acetaldehyde group at the second position. This compound is known for its unique structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylcyclopent-3-en-1-yl)acetaldehyde typically involves the following steps:
Cyclopentene Formation: Cyclopentene is synthesized through the dehydrogenation of cyclopentane.
Methylation: The cyclopentene undergoes methylation at the first position using a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.
Formylation: The methylated cyclopentene is then subjected to formylation using a formylating agent such as ethyl formate in the presence of a catalyst like aluminum chloride to introduce the acetaldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and reagents are carefully selected to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(1-Methylcyclopent-3-en-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the methyl group or the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: (1-Methylcyclopent-3-en-1-yl)acetic acid.
Reduction: (1-Methylcyclopent-3-en-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Methylcyclopent-3-en-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1-Methylcyclopent-3-en-1-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to participate in specific biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopenteneacetaldehyde: Lacks the methyl group at the first position.
(1-Methylcyclopent-3-en-1-yl)methanol: Contains a hydroxyl group instead of an aldehyde group.
(1-Methylcyclopent-3-en-1-yl)acetic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
(1-Methylcyclopent-3-en-1-yl)acetaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the cyclopentene ring
Properties
CAS No. |
61394-30-7 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-(1-methylcyclopent-3-en-1-yl)acetaldehyde |
InChI |
InChI=1S/C8H12O/c1-8(6-7-9)4-2-3-5-8/h2-3,7H,4-6H2,1H3 |
InChI Key |
QUZWZGSTHKXCCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


